5-(3-Aminopropyl)isoxazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(1,2-oxazol-5-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c7-4-1-2-6-3-5-8-9-6/h3,5H,1-2,4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEFHFXOOAGLDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90153473 | |
| Record name | 5-(3-Aminopropyl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90153473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122018-86-4 | |
| Record name | 5-(3-Aminopropyl)isoxazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122018864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(3-Aminopropyl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90153473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 3 Aminopropyl Isoxazole and Its Derivatives
Established Routes to the Isoxazole (B147169) Core and Aminopropyl Moiety Integration
The assembly of the isoxazole nucleus is the critical step in the synthesis. The choice of method often depends on the desired substitution pattern and the availability of starting materials. The integration of the aminopropyl group can be achieved by using a precursor already containing this moiety (often in a protected form) or by functionalizing the isoxazole ring after its formation.
The 1,3-dipolar cycloaddition is a powerful and widely used reaction for constructing five-membered heterocyclic rings like isoxazoles. wikipedia.org This reaction involves a 1,3-dipole, such as a nitrile oxide, reacting with a dipolarophile, which is typically an alkene or an alkyne. wikipedia.org
The reaction between a nitrile oxide and an alkyne is a direct and efficient route to the isoxazole ring, while reaction with an alkene yields an isoxazoline (B3343090), which can be subsequently oxidized to an isoxazole. wikipedia.org Nitrile oxides are typically generated in situ from aldoximes via oxidation or from hydroximoyl chlorides by dehydrohalogenation to avoid their dimerization. tandfonline.comresearchgate.net
The general mechanism involves the concerted [3+2] cycloaddition of the nitrile oxide to the carbon-carbon triple bond of an alkyne. nanobioletters.com For the synthesis of a 5-substituted isoxazole like 5-(3-aminopropyl)isoxazole, a terminal alkyne bearing the (protected) aminopropyl group would be the required dipolarophile. The reaction of various nitrile oxides with alkynes has been shown to be a versatile method for producing a wide array of isoxazole derivatives. tandfonline.com
Table 1: Examples of Isoxazole Synthesis via Nitrile Oxide Cycloaddition
| Nitrile Oxide Source | Dipolarophile | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| (E,Z)-N-hydroxy-4-nitrobenzimidoyl chloride | Phenylacetylene | Cu/Al2O3, ball-milling | 3,5-Disubstituted isoxazole | Moderate to Excellent | nih.gov |
| Substituted Aldoximes | Terminal Alkynes | t-BuONO, isoamyl nitrite | 3,5-Disubstituted isoxazoles | Good | organic-chemistry.org |
| Primary Nitro Compounds | Alkynes | DABCO (base) | Isoxazoles | N/A | nih.gov |
A key challenge in the 1,3-dipolar cycloaddition for synthesizing unsymmetrically substituted isoxazoles is controlling the regioselectivity. The reaction of a nitrile oxide (RCNO) with a terminal alkyne (R'C≡CH) can potentially yield two regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. organic-chemistry.org
Regioselectivity is governed by a combination of steric and electronic factors, which can be understood using Frontier Molecular Orbital (FMO) theory. mdpi.com Generally, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The regiochemistry observed is the one that results from the smaller HOMO-LUMO energy gap and larger orbital coefficient overlap. mdpi.com In many cases, the reaction of nitrile oxides with terminal alkynes predominantly yields the 3,5-disubstituted isoxazole. organic-chemistry.orgnih.gov The use of catalysts, such as copper(I) or ruthenium(II), can significantly enhance regioselectivity, often favoring a single isomer in high yield. beilstein-journals.orgchemrxiv.org
An alternative classical and robust strategy for isoxazole synthesis involves the condensation and subsequent cyclization of a three-carbon component with hydroxylamine (B1172632). nanobioletters.com This three-carbon unit is typically a 1,3-dicarbonyl compound or a related reactive species like an acetylenic ketone or a chalcone (B49325).
The reaction of β-keto esters with hydroxylamine is a foundational method for producing 3-hydroxyisoxazoles. jst.go.jptandfonline.com The reaction proceeds via nucleophilic attack of the hydroxylamine on the keto and ester carbonyls, followed by cyclization and dehydration. A significant challenge in this synthesis is controlling the regioselectivity of the initial attack, as it can lead to the formation of isomeric 5-isoxazolone byproducts. researchgate.net Careful control of reaction pH is crucial; maintaining a pH of around 10 has been shown to favor the formation of the desired 3-hydroxyisoxazole product. cdnsciencepub.com
Acetylenic compounds, particularly α,β-acetylenic ketones and esters, also serve as effective precursors for isoxazoles upon reaction with hydroxylamine. researchgate.net For instance, treating acetylenic esters with hydroxylamine under basic conditions can directly yield 3-hydroxyisoxazoles. researchgate.net More recent methods have utilized gold catalysts to promote the cycloisomerization of α,β-acetylenic oximes, allowing for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles under mild conditions. researchgate.net A simple one-pot synthesis of 5-substituted isoxazoles has been achieved through the microwave-promoted intramolecular cyclization of adducts formed from α-acetylenic γ-hydroxyaldehydes and hydroxylamine. tandfonline.com
Table 2: Isoxazole Synthesis from β-Keto and Acetylenic Precursors
| Precursor | Reagents | Key Conditions | Product Type | Reference |
|---|---|---|---|---|
| β-Ketoesters | Hydroxylamine | pH ~10 | 3-Hydroxyisoxazoles | cdnsciencepub.com |
| Ethyl acetoacetate (B1235776) (sodium salt) | Hydroxylamine | Low temperature, then HCl quench | 3-Hydroxyisoxazoles | jst.go.jptandfonline.com |
| α,β-Acetylenic Oximes | AuCl3 | Moderate temperature | Substituted isoxazoles | researchgate.net |
Chalcones, or 1,3-diaryl-2-propen-1-ones, are α,β-unsaturated ketones that serve as versatile intermediates for isoxazole synthesis. derpharmachemica.com They are typically prepared through a base-catalyzed Claisen-Schmidt condensation between an acetophenone (B1666503) and a benzaldehyde (B42025) derivative. rasayanjournal.co.in
The resulting chalcone can then be reacted with hydroxylamine hydrochloride. researchgate.net The reaction proceeds via a nucleophilic Michael addition of the hydroxylamine to the β-carbon of the unsaturated system, followed by intramolecular cyclization and dehydration to form the isoxazoline ring, which often oxidizes to the corresponding isoxazole. ijert.orgnveo.org This method is particularly useful for synthesizing 3,5-diaryl-substituted isoxazoles and related derivatives. derpharmachemica.comrasayanjournal.co.in
Cyclization Reactions Involving Hydroxylamine and Keto Derivatives
Synthesis from Beta-Keto Esters and Acetylenic Compounds
Specific Synthetic Pathways to this compound and its Analogues
The synthesis of this compound and its analogues can be approached through various established methods for isoxazole ring formation. These methods often involve the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine, or the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.
Direct Synthetic Approaches and Optimization Strategies
Direct synthetic routes to 5-substituted isoxazoles often rely on the cyclization of a suitably functionalized precursor. A common and direct method for forming the isoxazole ring is the reaction of a β-dicarbonyl compound with hydroxylamine. For the synthesis of this compound, a potential precursor would be a β-keto ester or a diketone containing a protected aminopropyl group at the appropriate position. The protection of the amino group is crucial to prevent side reactions during the cyclization step.
Another direct approach involves the 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne. In the context of this compound, this would involve the reaction of an appropriate nitrile oxide with a protected 4-aminobut-1-yne. The regioselectivity of this cycloaddition is a key aspect to control, ensuring the formation of the desired 5-substituted isoxazole isomer.
Research on related structures, such as 5-(3-aminopropyl)amino-3-phenylisoxazole derivatives, has been reported, suggesting the feasibility of introducing the aminopropyl side chain onto a pre-formed isoxazole ring or incorporating it into the initial building blocks.
Convergent and Divergent Synthetic Sequences
Convergent and divergent synthetic strategies offer efficient ways to generate libraries of related compounds for structure-activity relationship (SAR) studies.
A convergent synthesis for this compound analogues could involve the separate synthesis of two key fragments: the isoxazole core and the aminopropyl side chain, which are then coupled together in a later step. For example, a 5-haloisoxazole or a 5-isoxazolecarboxaldehyde could be synthesized and then subjected to a coupling reaction or reductive amination with a suitable aminopropyl-containing reagent.
A divergent synthesis would start from a common intermediate, such as a 5-substituted isoxazole, which is then elaborated into a variety of analogues. For instance, starting with 5-formylisoxazole, one could perform various reactions to introduce different side chains, including the 3-aminopropyl group via a Wittig reaction followed by reduction and amination. The use of 5-aminoisoxazoles as a platform for divergent synthesis has also been explored, allowing for the construction of diverse nitrogen-containing heterocycles through hydride transfer strategies. rsc.org This approach highlights the versatility of the isoxazole scaffold in generating chemical diversity. Isoxazoles have also been utilized as efficient reagents for alkyne amination in divergent heterocycle synthesis. rsc.org
Modern Advancements and Sustainable Approaches in Isoxazole Synthesis
Recent advancements in organic synthesis have focused on developing more efficient, environmentally friendly, and sustainable methods. These modern approaches are highly applicable to the synthesis of isoxazole derivatives.
Metal-Free Catalysis and Organocatalysis
To address the drawbacks associated with metal catalysts, such as cost, toxicity, and contamination of the final products, metal-free synthetic routes for isoxazoles have gained significant attention. nih.govrsc.org These methods often rely on the use of organocatalysts or are performed under catalyst-free conditions.
Organocatalysis , the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in heterocyclic synthesis. For example, the enantioselective addition of 5-aminoisoxazoles to β,γ-alkynyl-α-ketimino esters has been achieved using a chiral phosphoric acid as a catalyst, providing access to quaternary α-isoxazole-α-alkynyl amino acid derivatives with high yields and enantioselectivities. rsc.org Another example is the use of amine-functionalized cellulose (B213188) as a recyclable organocatalyst for the synthesis of isoxazol-5(4H)-one derivatives in water. preprints.orgmdpi.comresearchgate.netpreprints.org This method proceeds via a multi-component reaction and highlights several green chemistry principles. preprints.orgmdpi.comresearchgate.netpreprints.org
Metal-free 1,3-dipolar cycloaddition reactions are also a cornerstone of isoxazole synthesis. organic-chemistry.org These can be promoted by various means, avoiding the need for metal catalysts.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating organic reactions. The use of microwave irradiation can significantly reduce reaction times, improve yields, and enhance the purity of the products compared to conventional heating methods. tsijournals.comresearchgate.net
Several studies have reported the successful application of MAOS for the synthesis of isoxazole derivatives. nih.govtsijournals.comresearchgate.netamazonaws.comnih.gov For instance, the synthesis of 3-amino-5-methyl isoxazole Schiff bases was achieved in just 30 seconds under microwave irradiation, compared to several hours required for the conventional method, with a significant increase in yield. tsijournals.comresearchgate.net One-pot uncatalyzed microwave-assisted 1,3-dipolar cycloaddition reactions have also been employed to afford 3,5-disubstituted isoxazoles. nih.gov These examples demonstrate the potential of MAOS to provide a rapid and efficient route to isoxazole-containing compounds, including potentially this compound and its analogues.
Principles of Green Chemistry in Isoxazole Derivatization
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. taylorfrancis.comwarnerbabcock.com These principles are increasingly being applied to the synthesis of heterocyclic compounds like isoxazoles.
Key green chemistry approaches applicable to isoxazole synthesis include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or using solvent-free conditions. preprints.orgmdpi.comresearchgate.netpreprints.orgnih.govd-nb.infodntb.gov.uaresearchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multi-component reactions are particularly advantageous in this regard. nih.govd-nb.info
Use of Renewable Feedstocks and Catalysts: Employing starting materials and catalysts derived from renewable sources, such as cellulose-based catalysts. preprints.orgmdpi.comresearchgate.netpreprints.org
Energy Efficiency: Utilizing energy-efficient methods like microwave-assisted synthesis to reduce energy consumption. researchgate.net
Reduction of Derivatives: Minimizing the use of protecting groups and other derivatization steps to reduce waste and improve efficiency. taylorfrancis.comwarnerbabcock.com
The development of one-pot, multi-component reactions for the synthesis of functionalized isoxazoles in green solvents like glycerol/K2CO3 deep eutectic solvent exemplifies the application of these principles. nih.govd-nb.info
Chemical Reactivity and Derivatization Strategies of 5 3 Aminopropyl Isoxazole
Functional Group Transformations of the Aminopropyl Side Chain
The primary amino group on the propyl side chain of 5-(3-aminopropyl)isoxazole is a key site for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the synthesis of a wide array of derivatives.
Amine Reactivity and Amidation Reactions
The amino group of this compound readily undergoes amidation reactions with carboxylic acids and their derivatives. These reactions are fundamental in medicinal chemistry for creating amide linkages, which are prevalent in biologically active molecules. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with 1-hydroxybenzotriazole (B26582) (HOBt) facilitates the formation of amide bonds between 5-substituted isoxazole-3-carboxylic acids and amines. researchgate.net Similarly, the reaction of 5-aminoisoxazoles with benzoyl chlorides in the presence of cesium carbonate has been used to produce N-acylated derivatives. nanobioletters.com These methods highlight the general reactivity of the amino group on the isoxazole (B147169) scaffold towards acylation.
Catalytic methods for direct amidation between carboxylic acids and amines are also well-established, utilizing catalysts based on boron, such as boric acid and its esters. catalyticamidation.info These reactions often proceed with high yields and can be performed under relatively mild conditions. catalyticamidation.info For instance, the reaction of an amine with a carboxylic acid in the presence of a suitable catalyst can lead to the formation of a stable amide bond, a strategy that is broadly applicable to primary amines like that in this compound.
| Reagent/Catalyst | Reaction Type | Product | Reference |
| Carboxylic Acids/DCC/HOBt | Amidation | N-Acyl isoxazole derivatives | researchgate.net |
| Benzoyl Chlorides/Cs2CO3 | Amidation | N-Benzoyl isoxazole derivatives | nanobioletters.com |
| Boric Acid | Catalytic Amidation | Amides | catalyticamidation.info |
Introduction of Thiourea (B124793) and Guanidine Functionalities
The primary amine of this compound is also a nucleophile for reactions with isothiocyanates to form thiourea derivatives. This transformation is typically straightforward, involving the reaction of the amine with a substituted phenyl or benzyl (B1604629) isothiocyanate in a suitable solvent like dichloromethane (B109758) or tert-butanol. mdpi.com The synthesis of thiourea derivatives of various heterocyclic compounds, including those based on an isoxazole framework, has been reported to yield compounds with potential biological activities. mdpi.comias.ac.in
Guanidine functionalities can be introduced by reacting the aminopropyl side chain with a guanidinylating agent. A common method involves the reaction of an amine with S-methylisothiourea derivatives. For example, heating an aminopropyl-substituted heterocycle with S-methyl-N-nitroisothiourea in methanol (B129727) can yield the corresponding N-nitroguanidine derivative. google.com Another approach for converting thioureas to guanidines involves the activation of the sulfur atom with a transition metal salt, such as mercury(II) chloride, followed by nucleophilic displacement with an amine. mdpi.com
| Functional Group | Reagents | Reaction Conditions | Reference |
| Thiourea | Isothiocyanates | Dichloromethane or tert-butanol, RT | mdpi.com |
| Guanidine | S-Methylisothiourea | Methanol, 50-65°C | google.com |
| Guanidine (from Thiourea) | Amine, HgCl2, Et3N | Anhydrous DMF | mdpi.com |
Alkylation and Acylation of the Amino Group
The amino group on the aminopropyl side chain can undergo N-alkylation and N-acylation to introduce a variety of substituents. Acylation, as discussed in the context of amidation, involves the reaction with acylating agents like acyl chlorides or carboxylic acids with activating agents to form amides. researchgate.netnanobioletters.com These reactions are generally high-yielding and allow for the introduction of a wide range of acyl groups.
Modifications and Annulation Reactions of the Isoxazole Ring
The isoxazole ring, while relatively stable, can also be a site for chemical modification, including substitution, ring expansion, and rearrangement reactions. clockss.org
Electrophilic and Nucleophilic Substitutions on the Isoxazole Core
The isoxazole ring can undergo electrophilic aromatic substitution (SEAr), though its low nucleophilicity can make this challenging. nanobioletters.com Substitutions are known to occur, with the 4-position being a common site for electrophilic attack. reddit.com The stability of the isoxazole ring to oxidizing agents, acids, and bases allows for reactions like nitration and halogenation. clockss.org However, direct functionalization often requires the use of transition metal catalysts to avoid harsh conditions that could degrade the ring. researchgate.net
Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing the isoxazole ring, particularly when it is activated by an electron-withdrawing group. For example, 5-nitroisoxazoles readily undergo SNAr reactions with various nucleophiles, allowing for the introduction of a wide range of substituents at the 5-position. rsc.org This provides a regioselective route to 3,5- and 3,4,5-substituted isoxazoles. researchgate.netrsc.org
| Reaction Type | Position | Activating Group | Key Features | Reference |
| Electrophilic Substitution | C4 | - | Can be challenging due to low nucleophilicity. | nanobioletters.comreddit.com |
| Nucleophilic Substitution | C5 | Nitro group | Efficient, regioselective, broad scope of nucleophiles. | researchgate.netrsc.org |
Ring Expansion and Rearrangement Reactions
The isoxazole ring can participate in ring expansion and rearrangement reactions to form other heterocyclic structures. A notable example is the rhodium carbenoid-induced ring expansion of isoxazoles to form highly functionalized pyridines. nih.govorganic-chemistry.org This process is thought to proceed through an ylide intermediate, followed by rearrangement. nih.gov This method provides a conceptually distinct approach to pyridine (B92270) synthesis from readily available isoxazoles. nih.govorganic-chemistry.org
Another type of rearrangement involves the base-promoted transformation of isoxazolo[4,5-b]pyridines. beilstein-journals.org In some cases, cyclization of precursors can lead to a 3-formylisoxazolo[4,5-b]pyridine, which then undergoes a base-promoted decarbonylation and isoxazole ring opening. beilstein-journals.org Such rearrangements highlight the synthetic utility of the isoxazole ring as a precursor to other important heterocyclic systems.
Formation of Fused Polycyclic Heterocyclic Systems
The isoxazole scaffold, particularly when substituted, serves as a valuable precursor for the synthesis of fused polycyclic heterocyclic systems. These fused systems are of great interest due to their diverse pharmacological potential, including anticancer, antibacterial, and anti-inflammatory properties. mdpi.com
One common strategy to form fused isoxazoles involves the cyclocondensation of a suitable isoxazole precursor. For instance, the reaction of 5,5-dimethylcyclohexane-1,3-dione (B117516) with an aldehyde yields an intermediate, 2-arylidene-5,5-dimethylcyclohexane-1,3-dione. This intermediate can then undergo reaction with nucleophilic reagents to form fused isoxazole systems. mdpi.com Another approach involves the Knoevenagel condensation of ethyl acetoacetate (B1235776) and 1,3-diaryl-2-propen-1-one, followed by reaction with hydroxylamine (B1172632) hydrochloride to yield fused isoxazole derivatives. mdpi.com
Furthermore, domino reactions provide an atom-economical method for creating fused systems. For example, alkyl 5-amino-4-cyano-1H-pyrrole-2-carboxylates, synthesized via transannulation of 5-alkoxyisoxazoles, are excellent building blocks for annulation reactions, leading to derivatives of 1H-pyrrolo[1,2-a]imidazole and pyrrolo[2,3-d]pyrimidine. rsc.org Intramolecular oxidative cycloaddition of alkyne- or alkene-tethered aldoximes, catalyzed by hypervalent iodine(III) species, is another efficient method for synthesizing polycyclic isoxazole derivatives. nih.gov
The reactivity of the amino group in amino-substituted isoxazoles can also be harnessed. For example, 5-amino-3-methylisoxazole (B44965) can react with aromatic aldehydes and various 1,3-diketones under microwave irradiation to synthesize isoxazolo[5,4-b]pyridines. nih.gov
Table 1: Examples of Fused Polycyclic Systems Derived from Isoxazoles
| Precursor(s) | Reagents/Conditions | Fused System | Reference |
| 5,5-dimethylcyclohexane-1,3-dione, Aldehyde | Nucleophilic reagents | Fused Isoxazole | mdpi.com |
| Ethyl acetoacetate, 1,3-diaryl-2-propen-1-one | Hydroxylamine hydrochloride, NaOH, Ethanol | 5,7-diaryl-6,7,8-trihydrobenzo[3,4-d] isoxazolin-1-one | mdpi.com |
| 5-Alkoxyisoxazoles, Malononitrile | Fe(II) catalysis | 1H-pyrrolo[1,2-a]imidazole, Pyrrolo[2,3-d]pyrimidine | rsc.org |
| Alkyne/alkene-tethered aldoximes | Hypervalent iodine(III) species | Polycyclic Isoxazole Derivatives | nih.gov |
| 5-Amino-3-methylisoxazole, Aromatic aldehydes, 1,3-diketones | Microwave irradiation | Isoxazolo[5,4-b]pyridines | nih.gov |
Preparation of Structurally Related Analogues and Bioconjugates
The versatility of the this compound structure allows for the preparation of a wide array of analogues and bioconjugates with tailored properties.
Synthesis of 3-Hydroxy-5-(3-aminopropyl)isoxazole and Zwitterionic Forms
The synthesis of 3-hydroxy-5-(aminomethyl)isoxazole, a psychoactive compound also known as muscimol (B1676869), can be achieved through several synthetic routes. researchgate.net A common method involves the cyclization of substituted β-keto esters with hydroxylamine. researchgate.net However, this can lead to the formation of the isomeric 5-isoxazolone, and reaction conditions such as pH and temperature must be carefully controlled to favor the desired 3-hydroxyisoxazole product. researchgate.net
Another route involves starting from propargyl chloride to synthesize muscimol in a three-step process. researchgate.net A patented method describes the production of 3-hydroxy-5-aminomethyl-isoxazole by hydrogenating or reducing a 3-benzyloxy-5-aminomethyl-isoxazole precursor. google.comgoogle.com This process can utilize catalysts like palladium on charcoal or Raney nickel. google.comgoogle.com The resulting 3-hydroxy-5-aminomethyl-isoxazole can exist in a zwitterionic form and can be converted into salts with various inorganic and organic acids. google.com
Incorporation into Peptidomimetics and Unnatural Amino Acid Frameworks
The incorporation of isoxazole-containing unnatural amino acids into peptide chains is a significant strategy in the development of peptidomimetics. mdpi.com These modified peptides often exhibit enhanced stability and novel biological activities. mdpi.comrsc.org
For instance, 5-amino-3-methyl-isoxazole-4-carboxylic acid has been successfully used in solid-phase peptide synthesis as a β-amino acid. mdpi.com This allows for the creation of α/β-mixed peptide hybrids. mdpi.com Another example is the use of 5-(aminomethyl)-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid to prepare peptidomimetics. uninsubria.it The incorporation of such β-amino acids can induce stable conformations and specific folding patterns in short peptides, sometimes through unconventional hydrogen bonding involving the isoxazoline (B3343090) ring. uninsubria.it These peptidomimetics are designed to mimic natural peptides but with improved properties like proteolytic stability. uninsubria.it
Table 2: Examples of Isoxazole-Based Unnatural Amino Acids in Peptidomimetics
| Unnatural Amino Acid | Application | Outcome | Reference |
| 5-Amino-3-methyl-isoxazole-4-carboxylic acid | Solid-phase peptide synthesis | Formation of α/β-mixed peptide hybrids | mdpi.com |
| 5-(Aminomethyl)-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid | Peptide synthesis | Induction of stable secondary structures | uninsubria.it |
Orthogonal Cycloaddition for Hybrid Molecule Construction
Orthogonal "click" chemistries, particularly the 1,3-dipolar cycloaddition, are powerful tools for constructing hybrid molecules containing the isoxazole moiety. mdpi.comacs.org This reaction typically involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne to form a 3,5-disubstituted isoxazole. mdpi.comorganic-chemistry.org
This strategy has been employed to synthesize a variety of complex molecules. For example, the 1,3-dipolar cycloaddition of nitrile oxides with 3-vinylcephalosporin has been used to create 3-(isoxazolin-5-yl)cephalosporins, which are semisynthetic cephalosporins with antibacterial activity. nih.gov Similarly, cholesterol-based hybrid molecules have been synthesized by reacting cholesterol propargyl ethers with nitrile oxides, resulting in isoxazole-cholesterol conjugates. mdpi.com This approach allows for the linkage of different molecular entities through a stable, aromatic isoxazole ring, enabling the creation of novel bioconjugates and functional materials. acs.orgmdpi.com The use of microwave irradiation can often accelerate these cycloaddition reactions. mdpi.com
Spectroscopic and Structural Characterization of 5 3 Aminopropyl Isoxazole Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the atomic connectivity and chemical environment within a compound. For isoxazole (B147169) derivatives, NMR is used to confirm the presence of the isoxazole ring, the substitution pattern, and the structure of side chains. kuey.netipb.pt
Proton Nuclear Magnetic Resonance (¹H-NMR) Data Analysis
¹H-NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. In the context of 5-(3-aminopropyl)isoxazole, the spectrum would display characteristic signals for the isoxazole ring proton, the protons of the propyl chain, and the amine protons.
The proton on the C4 position of the isoxazole ring typically appears as a singlet in the aromatic region of the spectrum. For instance, in 3,5-diphenylisoxazole, this proton (isoxazole-H) resonates at approximately 6.84 ppm. rsc.org For 3-methoxy-5-(1-aminopropyl)isoxazole, a related structure, the C4 proton signal is observed at 5.53 ppm. researchgate.net The protons of the aminopropyl group would exhibit distinct signals: the methylene (B1212753) group adjacent to the isoxazole ring, the central methylene group, and the methylene group attached to the nitrogen atom. These would likely appear as multiplets due to spin-spin coupling. The amine (NH₂) protons often present as a broad singlet.
Representative ¹H-NMR Data for Isoxazole Derivatives
| Functional Group | Chemical Shift (δ, ppm) Range | Multiplicity | Notes | Source |
|---|---|---|---|---|
| Isoxazole H-4 | 5.5 - 6.9 | Singlet (s) | Position is sensitive to substituents on the ring. | rsc.orgresearchgate.net |
| Propyl CH₂ (adjacent to Isoxazole) | ~2.8 | Triplet (t) | Expected chemical shift for CH₂ next to an aromatic ring. | General |
| Propyl CH₂ (central) | ~1.8 | Multiplet (m) | Coupling to adjacent CH₂ groups. | General |
| Propyl CH₂ (adjacent to NH₂) | ~3.0 | Triplet (t) | Deshielded by the adjacent amino group. | General |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Frameworks
¹³C-NMR spectroscopy provides information on the carbon skeleton of a molecule. For this compound, distinct signals would correspond to the carbons of the isoxazole ring and the three carbons of the propyl side chain. The C3 and C5 carbons of the isoxazole ring are typically observed at lower field (higher ppm values) compared to the C4 carbon due to their proximity to the heteroatoms. For example, in 3,5-diphenylisoxazole, the ring carbons appear at δ 170.3 (C5), 162.9 (C3), and 97.4 (C4). rsc.org The carbons of the propyl chain would resonate in the aliphatic region of the spectrum.
Representative ¹³C-NMR Data for Isoxazole Derivatives
| Carbon Atom | Chemical Shift (δ, ppm) Range | Notes | Source |
|---|---|---|---|
| Isoxazole C3 | 160 - 163 | Attached to nitrogen and double-bonded to C4. | rsc.org |
| Isoxazole C4 | 97 - 115 | The only CH carbon in the isoxazole ring. | rsc.orgmdpi.com |
| Isoxazole C5 | 168 - 171 | Attached to oxygen and the propyl side chain. | rsc.org |
| Propyl Cα (adjacent to Isoxazole) | ~25-30 | Aliphatic carbon adjacent to the heterocyclic ring. | General |
| Propyl Cβ (central) | ~30-35 | Central aliphatic carbon of the propyl chain. | General |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, NOESY)
Two-dimensional (2D) NMR techniques are employed to resolve complex structures and provide unambiguous signal assignments. ipb.pt
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent methylene groups of the propyl chain, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. It would be used to definitively assign the ¹H and ¹³C signals for each CH and CH₂ group in the aminopropyl chain and the C4-H of the isoxazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity between protons. It can be used to confirm the stereochemistry and conformation of molecules. For instance, NOESY analysis was used to confirm the trans(E) isomeric form of certain phenylisoxazole isonicotinylhydrazone derivatives. researchgate.net
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). kuey.net The FT-IR spectrum of this compound would feature characteristic absorption bands for the N-H bonds of the amine, the C-H bonds of the propyl chain, and the bonds within the isoxazole ring.
Studies on related compounds show that the N-H stretching vibrations of a primary amine typically appear as a medium-intensity, broad band in the region of 3450-3200 cm⁻¹. researchgate.net The isoxazole ring itself gives rise to several characteristic bands, including C=N stretching, C=C stretching, and N-O stretching, generally found in the 1650-1350 cm⁻¹ region. rasayanjournal.co.innih.gov
Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) Range | Intensity | Source |
|---|---|---|---|---|
| Primary Amine (R-NH₂) | N-H Stretch | 3450 - 3200 | Medium, Broad | researchgate.net |
| Alkane (C-H) | C-H Stretch | 2960 - 2850 | Medium to Strong | General |
| Isoxazole Ring | C=N Stretch | 1655 - 1610 | Medium | researchgate.netrasayanjournal.co.in |
| Isoxazole Ring | C=C Stretch | ~1600 | Medium | researchgate.net |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on fragmentation patterns. HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a compound. nih.govmdpi.com
For this compound, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight. HRMS would be used to confirm its elemental composition (C₆H₁₀N₂O). Common fragmentation pathways for such a molecule could include the loss of the aminopropyl side chain or cleavage at different points along the chain. Tandem MS (MS/MS) studies on related aminopropyl-terminated compounds show that dissociation can occur via intramolecular nucleophilic substitution at the end groups. chemicalbook.in
Expected Mass Spectrometry Data for this compound (C₆H₁₀N₂O)
| Ion | Formula | Calculated Mass (m/z) | Fragmentation Pathway |
|---|---|---|---|
| [M]⁺ | [C₆H₁₀N₂O]⁺ | 126.0793 | Molecular Ion |
| [M - NH₃]⁺ | [C₆H₇NO]⁺ | 109.0528 | Loss of ammonia |
| [M - C₃H₇N]⁺ | [C₃H₃NO]⁺ | 83.0215 | Cleavage of the propylamino group |
X-ray Crystallography for Absolute Stereochemistry and Conformation
Elemental Compositional Analysis (e.g., CHN Analysis)
Elemental analysis is a fundamental technique in the characterization of novel compounds, providing crucial information about their elemental composition. This method determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements within a sample. The experimentally determined values are then compared against the theoretically calculated percentages derived from the compound's molecular formula. A close correlation between the experimental and theoretical values serves as a primary indicator of the sample's purity and confirms its empirical formula.
While specific experimental elemental analysis data for the parent compound, this compound, is not extensively detailed in the reviewed literature, the theoretical composition can be calculated from its molecular formula, C₆H₁₀N₂O.
Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Count | Total Mass | Mass Percent (%) |
| Carbon | C | 12.011 | 6 | 72.066 | 57.13% |
| Hydrogen | H | 1.008 | 10 | 10.080 | 7.99% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 22.21% |
| Oxygen | O | 15.999 | 1 | 15.999 | 12.68% |
| Total | 126.159 | 100.00% |
Note: The data in this table is calculated based on the molecular formula of this compound and does not represent experimental findings.
Detailed Research Findings for Isoxazole Derivatives
In the broader context of isoxazole chemistry, elemental analysis is routinely employed to confirm the successful synthesis of various derivatives. Research studies on related isoxazole compounds provide valuable examples of how this technique is applied. The structures of newly synthesized compounds are often elucidated using a combination of spectroscopic methods (IR, NMR, Mass Spectrometry) and confirmed with elemental analysis. osu.edudntb.gov.ua
For instance, in the synthesis of a series of 5-amino-3-phenylisoxazole-4-carbonitrile derivatives, elemental analysis was used to validate the final products. The observed percentages of carbon, hydrogen, and nitrogen were found to be in close agreement with the calculated values, typically within a ±0.4% margin, which is considered an acceptable level of purity.
The following table summarizes the elemental analysis findings for several isoxazole derivatives as reported in scientific literature. This data illustrates the application and importance of CHN analysis in the structural verification of this class of compounds.
Elemental Analysis Data for Selected Isoxazole Derivatives
| Compound Name | Molecular Formula | Analysis | C (%) | H (%) | N (%) | Source |
| 5-Amino-3-phenylisoxazole-4-carbonitrile | C₁₀H₇N₃O | Calculated | 64.86 | 3.81 | 22.69 | researchgate.net |
| Found | 64.80 | 3.79 | 22.75 | researchgate.net | ||
| 5-Amino-3-(4-nitrophenyl)isoxazole-4-carbonitrile | C₁₀H₆N₄O₃ | Calculated | 52.18 | 2.63 | 24.34 | |
| Found | 52.11 | 2.61 | 24.40 | |||
| 3-(4-Chlorophenyl)-4-(3-methoxyphenyl)-isoxazole | C₁₆H₁₂ClNO₂ | Calculated | 67.26 | 4.23 | 4.90 | jst.go.jp |
| Found | 67.26 | 4.23 | 4.90 | jst.go.jp | ||
| 3-(4-Bromophenyl)-4-(3-methoxyphenyl)-isoxazole | C₁₆H₁₂BrNO₂ | Calculated | 58.20 | 3.66 | 4.24 | jst.go.jp |
| Found | 58.20 | 3.66 | 4.24 | jst.go.jp | ||
| 4-[4-(3-Methoxyphenyl)-isoxazol-3-yl]-phenol | C₁₆H₁₃NO₃ | Calculated | 71.90 | 4.90 | 5.24 | jst.go.jp |
| Found | 71.90 | 4.90 | 5.24 | jst.go.jp |
These findings underscore the critical role of elemental compositional analysis as a quality control checkpoint in synthetic organic chemistry, ensuring the structural integrity of newly prepared isoxazole-based compounds. osu.edu The close agreement between calculated and found percentages provides chemists with the confidence that the target molecule has been synthesized with a high degree of purity.
Computational Chemistry and in Silico Studies of 5 3 Aminopropyl Isoxazole and Derivatives
Quantum Chemical Calculations: Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to isoxazole (B147169) derivatives to predict their geometries, electronic properties, and spectroscopic features. researchgate.netptfarm.pl
Electronic Structure and Molecular Orbital Analysis
The electronic properties of isoxazole derivatives are crucial for understanding their reactivity and interaction mechanisms. Quantum chemical calculations are used to determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity. researchgate.net
For instance, studies on hispolon (B173172) and its isoxazole derivative (HI) have shown that the isoxazole derivative possesses a higher HOMO value compared to the parent compound, which influences its reactivity with certain free radicals. nih.gov In another study on benzo[d]isoxazole derivatives, the keto form (M1) was found to have a higher HOMO energy (-6.74 eV at the B3LYP/6-311++G(2d,2p) level) compared to the enol form (M2), suggesting it has better inhibition efficiency. researchgate.net These calculations help in elucidating the electronic structure and predicting the reactive sites of the molecules. researchgate.net
Table 1: Calculated Quantum Chemical Parameters for Isoxazole Derivatives
| Compound/Form | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |
|---|---|---|---|---|---|
| Benzo[d]isoxazole (Keto, M1) | B3LYP/6-311++G(2d,2p) | -6.74 | - | > M2 | researchgate.net |
| Benzo[d]isoxazole (Enol, M2) | B3LYP/6-311++G(2d,2p) | - | - | < M1 | researchgate.net |
Prediction of Spectroscopic Parameters and Reaction Pathways
DFT calculations are also employed to predict spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.netorientjchem.org By comparing calculated spectra with experimental data, the structural assignments of synthesized compounds can be confirmed. For example, the vibrational frequencies of isoxazole derivatives can be calculated and scaled to match experimental IR spectra, aiding in the characterization of the molecule. researchgate.net Furthermore, theoretical calculations can elucidate reaction pathways and predict the regiochemical outcomes of reactions, as demonstrated in studies on the formation of 3,5-disubstituted isoxazoles. researchgate.net
Molecular Docking and Ligand-Target Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.comnih.gov This method is instrumental in drug design for identifying potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.com
For isoxazole derivatives, docking studies have been performed against a variety of biological targets. For example, derivatives have been docked into the active sites of enzymes like farnesoid X receptor (FXR), monoamine oxidase-B (MAO-B), cyclooxygenase-2 (COX-2), and various bacterial proteins to predict their binding affinities and interaction modes. nih.govmdpi.comnih.gov
Key interactions identified in these studies often include hydrogen bonds, hydrophobic interactions, and salt bridges. mdpi.com In a study on FXR agonists, docking revealed that isoxazole derivatives could bind effectively within the ligand-binding domain, with docking scores ranging from 136.612 to 141.065. mdpi.com Another study on MAO-B inhibitors found that a specific phenylisoxazole carbohydrazide (B1668358) derivative had a strong binding affinity with a docking score of -10.98 kcal/mol. nih.gov These interactions with crucial amino acid residues in the target's active site are essential for the ligand's biological activity. mdpi.comnih.gov
Table 2: Molecular Docking Results for Various Isoxazole Derivatives
| Derivative Class | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Source |
|---|---|---|---|---|
| Phenylisoxazole carbohydrazide | MAO-B | -10.98 | Not specified | nih.gov |
| Isoxazole-based agonists | FXR-LBD | Scores: 136.6-141.1 (LibDockScore) | LEU287, MET290, ALA291, HIS294, VAL297, ARG331, HIS447 | mdpi.com |
| Substituted-isoxazoles | COX-2 (4COX) | -8.4 to -8.7 | Arg120, Val349, Tyr385, Met522, Ala527 | nih.gov |
| Designed Isoxazoles | Anticancer Target (3QAQ) | -7.1 to -9.5 | ARG:849, ARG:690 | ukaazpublications.com |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) and their associated energies. drugdesign.orgic.ac.uk For flexible molecules like 5-(3-aminopropyl)isoxazole, which has a rotatable aminopropyl chain, understanding the preferred conformations is crucial, as the bioactive conformation may not be the one with the lowest energy. nih.govlibretexts.org
Molecular dynamics (MD) simulations complement docking studies by providing a dynamic view of the ligand-receptor complex over time, allowing for the assessment of its stability. mdpi.comnih.gov MD simulations track the movements of atoms and molecules, offering insights into the stability of binding modes and the conformational changes that occur upon binding. mdpi.commdpi.com For instance, MD simulations performed on isoxazole derivatives complexed with the farnesoid X receptor (FXR) revealed that the conformational motions of certain loops in the protein were crucial for ligand activity. mdpi.comnih.gov Similarly, simulations showed the stability of an isoxazole derivative within the active sites of bacterial proteins from E. coli, S. aureus, and B. subtilis. mdpi.com
Structure-Activity Relationship (SAR) Derivation via Computational Approaches
Structure-Activity Relationship (SAR) studies aim to identify the relationships between a molecule's chemical structure and its biological activity. Computational methods, particularly 3D-Quantitative Structure-Activity Relationship (3D-QSAR), are powerful tools for deriving these relationships. mdpi.comnih.gov
By building models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers can identify which structural features are critical for activity. A 3D-QSAR study on isoxazole derivatives as FXR agonists generated models with strong predictive ability (CoMFA q² = 0.664, CoMSIA q² = 0.706). mdpi.comnih.gov The resulting contour maps indicated that hydrophobicity and the presence of electronegative groups at specific positions on the isoxazole scaffold were crucial for agonistic activity. mdpi.comnih.gov Such insights are invaluable for guiding the design of new, more potent derivatives. acs.org
Prediction of Molecular Recognition and Binding Affinities
Beyond predicting binding modes, computational methods can also provide quantitative predictions of binding affinities. Techniques like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method are used to calculate the binding free energy (ΔGbind) of a ligand to its target. mdpi.comacs.org
In a study of isoxazole derivatives targeting FXR, the MM-PBSA method was used to calculate binding free energies, with values ranging from -36.71 kcal/mol to -49.83 kcal/mol for different agonists, suggesting strong binding affinities. mdpi.com Similarly, for isoxazole derivatives inhibiting carbonic anhydrase, computed ΔGbind values of -13.53 kcal/mol and -12.49 kcal/mol for the most active compounds supported the in vitro results. acs.org These predictions of binding affinity are critical for prioritizing compounds for synthesis and experimental testing, thereby streamlining the drug discovery process. researchgate.netchemrxiv.org
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-Hydroxy-5-(3-aminopropyl)isoxazole |
| Hispolon |
| Benzo[d]isoxazole |
| GW4064 |
| Cilofexor |
| LY2562175 |
| PX20606 |
| N'-(4-methylbenzylidene)-5-phenylisoxazole-3-carbohydrazide |
| (3-(4-Chlorophenyl)isoxazol-5-yl)methanol |
| (3-(2,4-dichlorophenyl)isoxazol-5-yl)methanol |
| 5-(2-chlorophenyl)isoxazole |
| 5-(2,4-dichloro-2-hydroxylphenyl)isoxazole |
| 5-amino-3-methyl-4-[2-(5-amino-1,3,4-oxadiazolo)]-isoxazole |
| FM26 |
Preclinical Biological and Mechanistic Investigations of Isoxazole Derivatives, Including 5 3 Aminopropyl Isoxazole
Exploration of Central Nervous System (CNS) Associated Activities
The isoxazole (B147169) scaffold is a key component in many compounds with a wide range of biological activities, including effects on the central nervous system. ajrconline.org
Certain isoxazole derivatives have been investigated for their potential as centrally acting muscle relaxants. nih.gov For instance, a series of 5-aryl(heteroaryl)-isoxazole-3-carboxylic acids were synthesized and evaluated for their ability to relax trachealis muscle. These compounds demonstrated significantly greater relaxant potency than theophylline. The mechanism of action for some of these derivatives is linked to the inhibition of phosphodiesterase (PDE) isoenzymes, particularly type III and type IV. researchgate.net
Isoxazole derivatives have been shown to interact with various neurotransmitter systems, which are crucial for CNS function.
GABAergic System: 3-aminopropylphosphonic acid (3-APPA), a phosphonic analogue of GABA, has been shown to depress the firing of feline spinal neurones. ucl.ac.uk This effect is insensitive to bicuculline, suggesting it is not mediated by GABA-A receptors. ucl.ac.uk 3-aminopropylphosphinic acid (3-APA) is a potent ligand at GABA-B receptors and appears to act as a partial agonist. ucl.ac.uk
AMPAergic System: The α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor, a subtype of the ionotropic glutamate (B1630785) receptor, is a key target for understanding excitotoxicity and neuroprotection. science.gov Excessive activation of glutamate receptors, including NMDA and AMPA receptors, is implicated in the pathology of conditions like Alzheimer's disease. unibo.it Allosteric modulators of AMPA receptors can enhance cognitive function by promoting dimerization and reducing desensitization and deactivation of the receptor. science.gov
The interaction of various ligands with G-protein coupled receptors (GPCRs), such as those for neurotransmitters like epinephrine, acetylcholine, dopamine, and serotonin, involves complex mechanisms. mdpi.com The orthosteric site, which accommodates the endogenous neurotransmitter, is often accompanied by an extended ligand-binding domain (ELBD). mdpi.com
Pre-stimulation with AMPA has been found to exert a time- and concentration-dependent neuroprotective effect against glutamate-induced excitotoxicity in primary cortical neuronal cultures. science.gov This protective mechanism is thought to involve the activation of the PI3K-Akt pathway, which in turn inhibits glycogen (B147801) synthase kinase 3β (GSK3β). The inactivation of GSK3β subsequently attenuates glutamate-induced caspase-3 cleavage and neurotoxicity. science.gov Additionally, some isoxazole derivatives have been explored as potential neuroprotective agents for neurodegenerative disorders characterized by excitotoxicity and calcium overload. researchgate.net
Ligand-Receptor Interactions with Neurotransmitter Systems (e.g., GABAergic, AMPAergic)
Antimicrobial Research Pathways
The isoxazole ring is a fundamental component of various compounds with demonstrated antimicrobial properties. ajrconline.orgd-nb.info
The antibacterial potential of isoxazole derivatives has been evaluated against a range of pathogenic bacteria.
A series of hybrid compounds incorporating both isoxazole and isoxazoline (B3343090) scaffolds were synthesized and tested for their antimicrobial activity. nih.gov Several of these compounds showed notable in vitro activity against Escherichia coli, with an inhibition zone diameter (IZD) of 16 ± 0.74 mm and an inhibition rate of 80%, comparable to the standard ampicillin. nih.gov One compound also demonstrated efficacy against Bacillus subtilis with a 50% inhibition rate. nih.gov The minimal inhibitory concentration (MIC) for one of the most effective compounds was 10 µg/mL against both E. coli and B. subtilis. nih.gov
In another study, newly synthesized isoxazole-triazole hybrid compounds were screened for their antibacterial activity. mdpi.com One of the conjugates exhibited a powerful antibacterial effect against Escherichia coli ATCC 25922 and Pseudomonas aeruginosa, with an IZD of 36.4 ± 1.07 mm against E. coli. mdpi.com The MIC for this compound was 15 mg/mL for E. coli and 30 mg/mL for P. aeruginosa. mdpi.com
A study on 5-amino-3-methylisoxazole-4-carbohydrazide derivatives showed generally weak to mild antibacterial activity against a panel of Gram-negative and Gram-positive bacteria. researchgate.net However, two compounds with methyl substituents on the benzene (B151609) ring were identified as the most active. researchgate.net
The following table summarizes the in vitro antibacterial activity of selected isoxazole derivatives:
| Compound Type | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| Isoxazole-isoxazoline hybrids | Escherichia coli | IZD: 16 ± 0.74 mm; Inhibition rate: 80%; MIC: 10 µg/mL | nih.gov |
| Isoxazole-isoxazoline hybrids | Bacillus subtilis | Inhibition rate: 50%; MIC: 10 µg/mL | nih.gov |
| Isoxazole-triazole hybrid | Escherichia coli ATCC 25922 | IZD: 36.4 ± 1.07 mm; MIC: 15 mg/mL | mdpi.com |
| Isoxazole-triazole hybrid | Pseudomonas aeruginosa | MIC: 30 mg/mL | mdpi.com |
| 5-amino-3-methylisoxazole-4-carbohydrazide derivatives | Gram-negative and Gram-positive bacteria | Weak to mild activity | researchgate.net |
The antifungal properties of isoxazole derivatives have also been a subject of investigation.
In the study of isoxazole-isoxazoline hybrids, one compound was noted for its significant antifungal properties against Candida albicans, showing an IZD of 21 ± 0.50 mm (77% inhibition), which is comparable to the standard amphotericin B. nih.gov The MIC for the most effective compound against C. albicans was 60 µg/mL. nih.gov
A separate study on novel 5-amino-isoxazole-4-carbonitriles demonstrated broad-spectrum antimicrobial activities, including antifungal effects. d-nb.info Several derivatives were effective in inhibiting the growth of various fungal pathogens. d-nb.info
The table below outlines the in vitro antifungal activity of specific isoxazole derivatives:
| Compound Type | Fungal Strain | Activity | Reference |
|---|---|---|---|
| Isoxazole-isoxazoline hybrid | Candida albicans | IZD: 21 ± 0.50 mm; Inhibition rate: 77%; MIC: 60 µg/mL | nih.gov |
| 5-amino-isoxazole-4-carbonitriles | Various fungal pathogens | Broad-spectrum activity | d-nb.info |
Investigation of Antitubercular Activity
The isoxazole scaffold is a significant area of research in the development of new antitubercular agents due to the rise of multidrug-resistant strains of Mycobacterium tuberculosis. benthamdirect.com Several derivatives of isoxazole have demonstrated promising activity against this bacterium. benthamdirect.comrsc.org
Research has shown that certain isoxazole derivatives exhibit potent antitubercular effects. For instance, isoxazole-clubbed pyrimidine (B1678525) derivatives have shown excellent activity, with some compounds demonstrating a minimum inhibitory concentration (MIC) of 0.78 μg/mL, which is more potent than the reference drug pyrazinamide (B1679903) (MIC 3.125 μg/mL). rsc.org Other studies have identified isoxazole-containing compounds with MIC values as low as 0.5 and 1.0 μg/mL against the H37Rv strain of M. tuberculosis. rsc.org
The mechanism of action for some of these derivatives is believed to involve the inhibition of key enzymes in M. tuberculosis. One such target is the fatty acyl-AMP ligase FadD32, which is essential for mycolic acid synthesis. acs.org A specific isoxazole derivative, 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (B7816386) (M1), was found to inhibit MtbFadD32 and MtbFadD28 activity. acs.org Transcriptomic analysis revealed that this compound regulates genes involved in cell wall synthesis, ultimately hindering the survival of the bacteria. acs.org In preclinical models, M1 was shown to reduce the bacterial load and the formation of tubercular granulomas in infected mice. acs.org
Furthermore, isoxazole derivatives have been incorporated into hybrid molecules to enhance their antitubercular potential. For example, phenylisoxazole isonicotinylhydrazone derivatives have demonstrated moderate to high bioactivity against both sensitive and resistant strains of M. tuberculosis. csic.esresearchgate.net Some of these compounds exhibited superior cytotoxicity against resistant strains compared to the standard drug isoniazid. csic.es
A series of 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides have also been investigated for their antitubercular properties. nih.gov These compounds have shown inhibitory activity against M. tuberculosis strains and a low tendency to be affected by efflux pumps, a common mechanism of drug resistance. nih.gov Medicinal chemistry efforts have focused on modifying their structure to improve metabolic stability while maintaining good antitubercular activity against both drug-susceptible and drug-resistant strains. nih.gov
| Compound Type | Target/Mechanism | Activity Highlights |
| Isoxazole-clubbed pyrimidines | Not specified | MIC of 0.78 μg/mL against M. tuberculosis H37Rv. rsc.org |
| 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (M1) | Inhibits FadD32 and FadD28 | Reduces bacterial load and granulomas in mice. acs.org |
| Phenylisoxazole isonicotinylhydrazones | Not specified | Moderate to high activity against sensitive and resistant strains. csic.esresearchgate.net |
| 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides | Not specified | Active against drug-susceptible and drug-resistant strains. nih.gov |
Anti-inflammatory Research: Cyclooxygenase (COX) Isozyme Inhibition Studies
Isoxazole derivatives have been extensively studied for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. iasp-pain.orgnih.gov The COX enzymes, COX-1 and COX-2, are key players in the inflammatory pathway. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation, making it a desirable target for anti-inflammatory drugs. nih.gov
Several studies have synthesized and evaluated novel isoxazole derivatives for their ability to inhibit COX-1 and COX-2. In one such study, a series of ten new isoxazole derivatives were found to exhibit anti-inflammatory effects, with some compounds showing potent and selective inhibition of the COX-2 enzyme. iasp-pain.orgnih.govresearchgate.net For example, compounds designated as C3, C5, and C6 were identified as strong COX-2 inhibitors. nih.govresearchgate.net
Another study on isoxazole-carboxamide derivatives revealed that many of the synthesized compounds had potent inhibitory activities against both COX enzymes, with IC50 values in the nanomolar to micromolar range. nih.gov One compound, MYM1, was particularly effective against COX-1 with an IC50 of 4.1 nM. nih.gov Another compound, MYM4, demonstrated a low IC50 value against COX-2 and a selectivity index of approximately 4. nih.govnajah.edu
The structural features of the isoxazole derivatives play a crucial role in their COX inhibitory activity and selectivity. Molecular docking studies have been employed to understand the binding interactions of these compounds within the active sites of COX-1 and COX-2. iasp-pain.orgnih.govresearchgate.net These studies have helped in rationalizing the observed selectivity of certain compounds towards COX-2. nih.govresearchgate.net
| Compound Series | COX Inhibition Highlights | Selectivity |
| Novel Isoxazole Derivatives (C3, C5, C6) | Potent COX-2 inhibitors. nih.govresearchgate.net | Selective for COX-2. nih.govresearchgate.net |
| Isoxazole-Carboxamides (MYM1, MYM4) | MYM1: IC50 of 4.1 nM against COX-1. MYM4: Potent against COX-2. nih.govnajah.edu | MYM4: Selectivity index of ~4 for COX-2. nih.govnajah.edu |
Immunomodulatory Research: Modulation of Immune Responses
Isoxazole derivatives have demonstrated a wide range of immunomodulatory activities, including immunosuppressive, immunostimulatory, and anti-inflammatory effects. nih.govresearchgate.net These compounds have been shown to influence various aspects of the immune response, such as lymphocyte proliferation and cytokine production. nih.gov
Studies on 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives revealed their ability to regulate lymphocyte proliferation. nih.gov For instance, the parent hydrazide predominantly showed stimulatory activity, while its derivatives, 01K and 06K, exhibited inhibitory effects. nih.gov These differential effects were linked to their varying influence on the expression of signaling proteins in Jurkat cells, a human T-lymphocyte cell line. nih.gov
The modulation of cytokine production is another key aspect of the immunomodulatory effects of isoxazole derivatives. The aforementioned study found that the regulatory effects of the compounds on the production of interleukin-1β (IL-1β) were more pronounced than their effects on tumor necrosis factor-α (TNF-α). nih.gov
Furthermore, some isoxazole derivatives have been shown to modulate the innate immune response. A series of novel isoxazole and pyrazoline derivatives were found to inhibit the release of reactive oxygen species (ROS) from human phagocytes and suppress the migration of polymorphonuclear leukocytes (PMNs). benthamdirect.com Certain compounds in this series exhibited stronger inhibitory activity on ROS release than acetylsalicylic acid and a greater inhibitory effect on PMN migration than ibuprofen. benthamdirect.com
The immunomodulatory properties of isoxazole derivatives are influenced by their chemical structure. mdpi.com Modifications at different positions of the isoxazole ring can lead to compounds with either immunosuppressive or immunostimulatory activities. mdpi.com This highlights the potential for designing isoxazole-based compounds with specific immunomodulatory profiles for therapeutic applications.
Anticancer Research Investigations
The anticancer potential of isoxazole derivatives, including 5-(3-aminopropyl)isoxazole, has been a significant focus of preclinical research. These investigations have explored their cytotoxic effects on various cancer cell lines, the underlying molecular mechanisms of action, and their efficacy in more complex tumor models. spandidos-publications.comnih.gov
In Vitro Cytotoxicity and Antiproliferative Studies
Numerous studies have demonstrated the in vitro antiproliferative activity of isoxazole derivatives against a range of human cancer cell lines. For example, a series of novel isoxazole derivatives showed significant cytostatic activity against HeLa (cervical cancer), DU-145 (prostate cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cells. nih.govrsc.org Some of these compounds exhibited IC50 values in the low micromolar and even sub-micromolar range. nih.gov
In another study, novel 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives displayed significant antiproliferative and pro-apoptotic activities in human erythroleukemic K562 cells and glioblastoma cell lines. spandidos-publications.com Some of these derivatives were effective at nanomolar concentrations. spandidos-publications.com
Hybrid compounds incorporating the isoxazole moiety have also been synthesized and evaluated. Benzopyran-4-one-isoxazole esters exhibited selective antiproliferative activity against a panel of six cancer cell lines, with IC50 values in the micromolar range against MDA-MB-231 cells, while showing minimal cytotoxicity to normal cell lines. mdpi.com Similarly, isoxazole-clubbed dihydropyrazole-1-carbothioamides showed potent antiproliferative activity against the DU-145 prostate cancer cell line, with some compounds being more active than the standard drug Docetaxel. pnrjournal.com
The antiproliferative effects of these compounds are often associated with the induction of apoptosis. spandidos-publications.commdpi.com For instance, some 3,4-isoxazolediamide derivatives were found to induce apoptosis in over 50% of K562 cells. spandidos-publications.com
| Compound Series | Cancer Cell Lines | Antiproliferative Activity Highlights |
| Novel Isoxazole Derivatives | HeLa, DU-145, A549, MDA-MB-231 | IC50 values in the low micromolar to sub-micromolar range. nih.govrsc.org |
| 3,4-Isoxazolediamides | K562, Glioblastoma | Effective at nanomolar concentrations, induced apoptosis. spandidos-publications.com |
| Benzopyran-4-one-isoxazole esters | MDA-MB-231 and others | Selective antiproliferative activity, minimal toxicity to normal cells. mdpi.com |
| Isoxazole-clubbed dihydropyrazoles | DU-145 | More potent than Docetaxel in some cases. pnrjournal.com |
Molecular Mechanism Investigations (e.g., Tubulin Polymerization Inhibition)
A key molecular mechanism underlying the anticancer activity of some isoxazole derivatives is the inhibition of tubulin polymerization. rsc.orgnih.govnih.gov Tubulin is a crucial protein for microtubule formation, which is essential for cell division. Disrupting this process can lead to cell cycle arrest and apoptosis in cancer cells.
Several studies have identified isoxazole-based compounds as potent inhibitors of tubulin polymerization. nih.govnih.gov For instance, a series of cis-restricted 3,4-diaryl-5-aminoisoxazoles were synthesized, and two compounds from this series were found to inhibit tubulin polymerization with IC50 values of 1.8 and 2.1 μM, similar to the known tubulin inhibitor combretastatin (B1194345) A-4 (CA-4). nih.gov One of these compounds also caused cell cycle arrest at the G2/M phase and induced apoptosis. nih.gov
Similarly, pyrazole/isoxazole linked arylcinnamides have been shown to significantly inhibit tubulin polymerization. rsc.org Detailed biological studies on some of these compounds confirmed that they arrest cells in the G2/M phase of the cell cycle. rsc.org Another study on 4-phenyl-5-quinolinyl substituted isoxazole analogues identified a compound that demonstrated a clear affinity for the colchicine (B1669291) binding site on tubulin, leading to the inhibition of tubulin polymerization. nih.gov This compound also induced M phase arrest and apoptosis in esophageal squamous cell carcinoma (ESCC) cells. nih.gov
Three-Dimensional (3D) Multicellular Tumor Spheroid Model Studies
To better mimic the in vivo tumor microenvironment, three-dimensional (3D) multicellular tumor spheroid models have been utilized to evaluate the efficacy of isoxazole derivatives. nih.govnajah.edu These models provide a more accurate representation of tumor cell-cell interactions and drug penetration challenges compared to traditional 2D cell cultures.
In one study, an isoxazole-carboxamide derivative, MYM4, which was identified as a potent COX-2 inhibitor and antiproliferative agent in 2D cultures, was further tested in a 3D spheroid model. nih.govnajah.edu The results revealed that MYM4 hampered the spheroid formation capacity of both Hep3B (hepatocellular carcinoma) and HeLa cancer cells. nih.govnajah.edu This suggests that the compound can effectively inhibit the growth and organization of cancer cells in a more complex, tissue-like structure. These findings highlight the potential of certain isoxazole derivatives as promising anticancer agents that are effective in both 2D and 3D cancer models. nih.govnajah.edu
Enzyme Inhibition Profiling (e.g., Carbonic Anhydrase, HIV-1 Integrase)
The isoxazole scaffold is a key structural motif in a variety of compounds that have been investigated for their enzyme inhibitory activity. Preclinical studies have demonstrated that derivatives of isoxazole can act as inhibitors of several key enzymes, including carbonic anhydrases and HIV-1 integrase. These investigations are crucial for understanding the therapeutic potential of this class of heterocyclic compounds.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and neuropathic pain. researchgate.net Several studies have explored isoxazole derivatives as inhibitors of various human (h) CA isoforms.
One study synthesized a series of 5-amino-3-aryl-N-(4-sulfamoylphenyl)isoxazole-4-carboxamide derivatives and evaluated their inhibitory activity against four human CA isoforms: hCA I, hCA II, hCA IV, and hCA VII. The derivatives demonstrated particularly potent inhibition against hCA II, an antiglaucoma drug target, with inhibition constants (KIs) in the nanomolar range (0.5–49.3 nM). researchgate.net They also showed significant inhibition of hCA VII, a target for anti-neuropathic pain therapies, with KIs ranging from 4.3 to 51.9 nM. researchgate.net
In another investigation, a series of novel isoxazole derivatives were synthesized and tested for their inhibitory potential against carbonic anhydrase IX (CA IX), a marker for many human cancers. nih.gov Among the tested compounds, AC2 and AC3 were identified as the most active. nih.govnih.gov The inhibitory activity of these compounds was confirmed through in vitro analysis, with IC₅₀ values determined and compared against the standard inhibitor, acetazolamide. nih.gov
Table 1: Inhibition of Carbonic Anhydrase IX by Isoxazole Derivatives nih.gov
| Compound | % Inhibition | IC₅₀ (µM) |
|---|---|---|
| AC1 | 58.4 | 368.2 |
| AC2 | 79.5 | 112.3 |
| AC3 | 68.7 | 228.4 |
| AC4 | 50.5 | 483.0 |
| Acetazolamide (Standard) | 87.0 | 18.6 |
The data indicates that while the synthesized isoxazole derivatives show inhibitory activity against CA IX, they are less potent than the standard drug acetazolamide. nih.gov Molecular docking and simulation studies have been employed to understand the binding mechanisms of these isoxazole derivatives with the carbonic anhydrase active site. nih.govacs.orgscispace.com
HIV-1 Integrase Inhibition
HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus (HIV), making it a validated target for antiretroviral drug development. researchgate.netresearchgate.net Isoxazole-containing compounds have been designed and synthesized as bioisosteric analogues of β-diketo acid inhibitors of HIV-1 integrase. researchgate.netresearchgate.net
Research has shown that certain 5-aryl(heteroaryl)-isoxazole-3-carboxylic acids can inhibit the catalytic activities of purified HIV-1 integrase at micromolar concentrations. researchgate.net These findings suggest that the isoxazole scaffold can serve as a pharmacophore for the development of novel HIV-1 integrase inhibitors. researchgate.netresearchgate.net
Furthermore, a library of isoxazolidine (B1194047) and isoxazole sulfonamides was screened for anti-HIV-1 activity. ucl.ac.ukresearchgate.net Four compounds were found to inhibit HIV-1 infection in human CD4+ lymphocytic T cells. ucl.ac.uk Structure-activity relationship studies revealed that benzyl (B1604629) sulfonamides and a halo-substituted aromatic ring on the heterocyclic scaffold were important for antiretroviral activity. ucl.ac.ukresearchgate.net These sulfonamide derivatives did not inhibit HIV-1 entry, reverse transcription, or integration directly but instead interfered with a step required for the activation of viral gene expression, suggesting the targeting of a host cell factor. ucl.ac.ukresearchgate.net
While specific inhibitory data for this compound against HIV-1 integrase is not detailed in these studies, the research on related isoxazole derivatives underscores the potential of this chemical class in the development of new anti-HIV agents. researchgate.net
Future Prospects and Emerging Research Areas in 5 3 Aminopropyl Isoxazole Chemistry
Development of Novel Synthetic Methodologies with Improved Efficiency and Selectivity
The synthesis of isoxazole (B147169) derivatives is a dynamic field, with ongoing efforts to develop more efficient, selective, and environmentally friendly methods. rsc.orgsemanticscholar.org Traditional methods are being refined and new strategies are emerging to overcome challenges such as harsh reaction conditions and the formation of unwanted isomers. researchgate.net
Key areas of development include:
Catalyst-Mediated Synthesis: Researchers are exploring various catalysts to improve reaction yields and selectivity. For instance, AuCl3 has been used as a catalyst for the cycloisomerization of α,β-acetylenic oximes to produce substituted isoxazoles under mild conditions. organic-chemistry.org Amine-functionalized cellulose (B213188) has also been employed as a green, recyclable catalyst for the one-pot, three-component synthesis of isoxazol-5(4H)-one derivatives in water. mdpi.comresearchgate.net
Green Chemistry Approaches: There is a significant shift towards sustainable synthetic protocols. nih.gov Environmentally benign procedures, such as using ultrasound radiation without a catalyst or conducting reactions in aqueous media, have been successfully developed for synthesizing various isoxazole derivatives. nih.gov These methods offer benefits like easier work-up, milder reaction conditions, and reduced waste. mdpi.comnih.gov
Regioselective Synthesis: Controlling the orientation of substituents on the isoxazole ring is crucial for biological activity. Novel methods are being developed to achieve high regioselectivity. One approach involves a one-pot reaction of terminal alkynes with n-BuLi and aldehydes, followed by treatment with iodine and hydroxylamine (B1172632) to yield 3,5-disubstituted isoxazoles. nih.gov The 1,3-dipolar cycloaddition of nitrile oxides with alkynes remains a powerful and widely used method for constructing the isoxazole ring, with modifications aimed at improving regioselectivity. nih.govmdpi.com
Table 1: Comparison of Modern Synthetic Methods for Isoxazole Derivatives
| Methodology | Key Features | Advantages | Reference |
|---|---|---|---|
| Ultrasound-Assisted Synthesis | Catalyst-free reaction in an aqueous medium. | Shorter reaction times, high yields, environmentally friendly. | nih.gov |
| Amine-Functionalized Cellulose Catalysis | Utilizes a biodegradable and reusable catalyst in water. | Green synthesis, simple work-up, mild conditions. | mdpi.comresearchgate.net |
| AuCl3-Catalyzed Cycloisomerization | Cyclization of α,β-acetylenic oximes. | High yields, mild reaction conditions, good selectivity. | organic-chemistry.org |
| 1,3-Dipolar Cycloaddition | Reaction of nitrile oxides with alkynes or alkenes. | Fundamental and versatile method for isoxazole ring formation. | nih.govmdpi.com |
Advanced Combinatorial and Library Synthesis Approaches for Chemical Diversity
The isoxazole scaffold is well-suited for combinatorial chemistry and the generation of compound libraries, which are essential for modern drug discovery. researchgate.net The ability to introduce diverse substituents at various positions on the isoxazole ring allows for the creation of large collections of molecules for high-throughput screening. researchgate.net
Solid-phase synthesis has been effectively utilized, for example, in incorporating 5-amino-3-methyl-isoxazole-4-carboxylic acid as an unnatural β-amino acid into peptides. mdpi.com This method allows for the creation of novel α/β-mixed peptide hybrids, expanding the chemical space for bioactive peptides. mdpi.com Similarly, a solution-phase parallel synthesis approach has been used to generate a 90-compound library of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids, demonstrating the scaffold's versatility for creating druglike molecules. acs.org The development of such library synthesis techniques is crucial for efficiently exploring the structure-activity relationships (SAR) of isoxazole derivatives. researchgate.net
Exploration of New Biological Targets and Polypharmacology
While isoxazole derivatives are known for a range of biological activities, research continues to uncover new therapeutic targets and applications. rsc.orgajrconline.org The concept of polypharmacology—where a single compound interacts with multiple targets—is particularly relevant, as it can lead to more effective treatments for complex diseases like cancer. mersin.edu.tr
Recent research has identified a wide array of potential targets for isoxazole-based compounds:
Anticancer: Derivatives have shown inhibitory activity against enzymes like lipoxygenase (LOX) and cyclooxygenase (COX), which are implicated in inflammation and carcinogenesis. nih.gov Some compounds have demonstrated selective cytotoxicity against cancer cell lines such as prostate (PC3) and lung (A549). mersin.edu.trresearchgate.net
Anti-inflammatory: New isoxazole derivatives have been synthesized and identified as potent and selective inhibitors of COX-2, a key enzyme in the inflammatory pathway. frontiersin.org
Antiviral: The isoxazole core has been used to design inhibitors of viral enzymes, such as HIV-1 integrase. researchgate.net
Metabolic Diseases: Isoxazole derivatives have been studied as agonists for the Farnesoid X Receptor (FXR), a target for metabolic diseases. mdpi.com
Neurological Applications: The scaffold is present in compounds with potential as centrally acting muscle relaxants and neuroprotective agents. nih.govjst.go.jp
To aid in the identification of new targets, researchers are using computational tools like polypharmacology browsers to predict the protein interaction profiles of newly synthesized isoxazole derivatives. mersin.edu.tr
Table 2: Selected Biological Targets of Isoxazole Derivatives
| Biological Target/Activity | Therapeutic Area | Example Derivative Class | Reference |
|---|---|---|---|
| Cyclooxygenase (COX-1/COX-2) | Inflammation, Cancer | 3,5-disubstituted isoxazoles | nih.govfrontiersin.org |
| Lipoxygenase (LOX) | Inflammation, Cancer | 3,5-disubstituted isoxazoles | nih.gov |
| HIV-1 Integrase | Antiviral (AIDS) | 5-aryl(heteroaryl)-isoxazole-3-carboxylic acids | researchgate.net |
| Farnesoid X Receptor (FXR) | Metabolic Diseases | GW4064 derivatives with an isoxazole moiety | mdpi.com |
| Kinesin Spindle Protein (KSP) | Cancer | Thiazolo[5,4-d]pyrimidine derivatives | acs.org |
| Tubulin Polymerization | Cancer | Isoxazole-naphthalene derivatives | researchgate.net |
Applications in Materials Science and Supramolecular Chemistry
Beyond pharmaceuticals, the isoxazole ring's unique electronic and structural properties make it a valuable building block in materials science and supramolecular chemistry. rsc.orgresearchgate.net The dipole moment of the isoxazole ring can drive the self-assembly of molecules into highly ordered, functional structures. researchgate.netoup.com
Head-to-tail dipole-dipole arrays of isoxazole rings can lead to the formation of helical supramolecular polymers. oup.com The assembly and disassembly of these structures can be controlled by external stimuli like temperature and solvent properties, opening up possibilities for creating responsive materials. researchgate.netoup.com These supramolecular assemblies can exhibit interesting chiroptical properties and aggregation-induced emission (AIE), making them suitable for applications in optical materials and sensors. researchgate.netoup.com The arylideneisoxazol-5(4H)-one moiety, for example, is found in compounds used as nonlinear optical (NLO) materials. mdpi.compreprints.org
Integration of Artificial Intelligence and Machine Learning in Molecular Design
The design and discovery of new drugs and materials are being revolutionized by artificial intelligence (AI) and machine learning (ML). tandfonline.com These computational techniques are increasingly being applied to the design of isoxazole derivatives to predict their properties and accelerate the development process.
In silico methods are used to:
Predict Biological Activity: 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully developed for isoxazole derivatives. mdpi.com These models can predict the agonistic activity of compounds on targets like FXR and identify the key structural features required for high potency. mdpi.com
Screen Virtual Libraries: Molecular docking simulations are used to predict how well a compound will bind to a specific protein target. researchgate.net This allows researchers to screen large virtual libraries of isoxazole derivatives and prioritize the most promising candidates for synthesis and biological testing. frontiersin.orgresearchgate.net
Optimize Pharmacokinetic Properties: AI models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) properties of compounds. researchgate.net For instance, the SwissADME database has been used to assess the drug-likeness and pharmacokinetic profiles of newly designed isoxazole derivatives, helping to identify candidates with favorable properties like good gastrointestinal absorption. frontiersin.org
The integration of these data-driven methodologies offers a powerful approach to optimize the design of new 5-(3-Aminopropyl)isoxazole-based molecules with desired biological or material properties. researchgate.net
Q & A
Q. How can researchers optimize the synthesis of 5-(3-Aminopropyl)isoxazole derivatives?
To optimize synthesis, focus on cycloaddition reactions (e.g., hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes) . Key parameters include:
- Reagent stoichiometry : Adjust molar ratios of starting materials (e.g., nitrile oxides and alkynes) to minimize byproducts.
- Temperature control : Use ice baths for exothermic steps (e.g., thionyl chloride activation) and room temperature for cyclization .
- Purification : Employ column chromatography with solvents like hexane/ethyl acetate (3:1) to isolate target compounds. Validate purity via -NMR (e.g., absence of starting material peaks at 220–190 ppm for ketones) .
Q. What analytical techniques are critical for characterizing this compound derivatives?
- NMR Spectroscopy : Use - and -NMR to confirm regiochemistry. For example, imine carbons appear at ~161 ppm, and isoxazole C-O at ~168 ppm .
- X-ray Crystallography : Resolve dihedral angles between substituents (e.g., 7.37° between phenyl and isoxazole rings) to confirm spatial orientation .
- HRMS/IR : Validate molecular weight (e.g., HRMS for exact mass) and functional groups (e.g., C=N imine peaks at 1607 cm) .
Q. How can researchers identify and mitigate common byproducts during synthesis?
- Byproduct Detection : Monitor reactions with TLC and analyze -NMR for minor contaminants (e.g., aromatic impurities at 6.679 ppm) .
- Mitigation Strategies : Optimize reaction time (e.g., 6 hours for esterification) and use excess reagents to drive reactions to completion .
Advanced Research Questions
Q. What methodologies are used to evaluate the inhibitory effects of isoxazole derivatives on glutathione-dependent enzymes?
- Enzyme Kinetics : Perform IC assays using purified human erythrocyte-derived GR and GST. For example, 3-(4-chlorophenyl)isoxazole shows uncompetitive inhibition of GR (IC = 0.059 μM, K = 0.011 μM) .
- Inhibition Type Determination : Use Lineweaver-Burk plots to distinguish competitive (e.g., 3-(4-bromophenyl)isoxazole for GST) vs. uncompetitive inhibition .
Q. How do structural variations in substituent position (e.g., 3- vs. 5-position) impact biological activity?
Q. How should researchers address contradictory data in enzyme inhibition studies?
- Data Reconciliation : Compare IC, K, and inhibition types across derivatives. For example, 3-(4-nitrophenyl)isoxazole (IC = 0.094 mM) may show weaker inhibition than 3-(4-chlorophenyl)isoxazole due to electron-withdrawing effects .
- Structural Analysis : Use crystallographic data (e.g., C–H···O hydrogen bonds in dimers) to explain differences in binding affinity .
Q. What strategies are effective for incorporating isoxazole derivatives into heterocyclic drug intermediates?
- Functionalization : React this compound with electrophiles (e.g., acyl chlorides) to generate amides or esters. For example, esterification with 2-propanol yields stable intermediates (85% yield) .
- Cross-Coupling : Use Suzuki-Miyaura reactions to attach aryl groups at the 3- or 5-position, as demonstrated for 5-(4-methoxyphenyl)-3-phenylisoxazole (67% yield) .
Methodological Considerations
- Synthetic Reproducibility : Document reaction conditions meticulously (e.g., solvent volume, stirring duration) to ensure consistency .
- Data Validation : Cross-reference spectral data with literature (e.g., IR peaks for C-H alkenes at 2964 cm) to confirm compound identity .
- Ethical Compliance : Adhere to safety protocols (e.g., N95 masks for respiratory irritants) when handling reactive intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
